molecular formula C9H6O2S2 B12311078 3-(Thiophen-3-yl)thiophene-2-carboxylic acid

3-(Thiophen-3-yl)thiophene-2-carboxylic acid

Cat. No.: B12311078
M. Wt: 210.3 g/mol
InChI Key: JJBZTXXKIWKYRF-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)thiophene-2-carboxylic acid is a bithiophene derivative featuring two thiophene rings: one substituted with a carboxylic acid group at the 2-position and another thiophene ring attached at the 3-position. This structure enables extended π-conjugation, making it relevant for applications in organic electronics and pharmaceutical chemistry.

Properties

Molecular Formula

C9H6O2S2

Molecular Weight

210.3 g/mol

IUPAC Name

3-thiophen-3-ylthiophene-2-carboxylic acid

InChI

InChI=1S/C9H6O2S2/c10-9(11)8-7(2-4-13-8)6-1-3-12-5-6/h1-5H,(H,10,11)

InChI Key

JJBZTXXKIWKYRF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=C(SC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-3-yl)thiophene-2-carboxylic acid can be achieved through several methods. Another method includes the oxidation of 2-acetylthiophene using hypochlorite .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions and oxidation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-3-yl)thiophene-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized thiophene derivatives, reduced thiophene compounds, and various substituted thiophene derivatives .

Scientific Research Applications

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that 3-(Thiophen-3-yl)thiophene-2-carboxylic acid exhibits significant biological activities, particularly antimicrobial and anticancer effects. Compounds with thiophene structures often interact with biological targets such as enzymes and receptors, suggesting their potential therapeutic roles. For instance, studies have shown that this compound can modulate biological pathways, although the specific mechanisms are still under investigation.

Mechanism of Action
The compound's ability to bind to various biological targets is being explored through interaction studies. Techniques such as molecular docking and binding affinity assays are commonly employed to elucidate these interactions, providing insights into its therapeutic potential.

Material Science Applications

Conductive Polymers
3-(Thiophen-3-yl)thiophene-2-carboxylic acid serves as a precursor for the synthesis of conductive polymers. Its dual thiophene structure enhances the electrical conductivity of resultant materials when polymerized. For example, it has been used in the preparation of poly(2-methylbut-2-enyl thiophene-3-carboxylate), which finds applications in organic electronics .

Organic Photovoltaics
The compound's properties make it suitable for use in organic photovoltaic devices. Research has demonstrated that incorporating thiophene derivatives can improve the efficiency of light absorption and charge transport in solar cells .

Agricultural Applications

Herbicidal Activity
Thiophene derivatives, including 3-(Thiophen-3-yl)thiophene-2-carboxylic acid, have been investigated for their herbicidal properties. They can be utilized in formulations aimed at controlling undesirable plant growth. The compound's efficacy is attributed to its ability to disrupt specific biochemical pathways in plants .

Synthesis and Modification

Synthetic Routes
Several synthetic methods have been developed to produce 3-(Thiophen-3-yl)thiophene-2-carboxylic acid in sufficient quantities for research and application. These methods include traditional organic synthesis techniques involving thiophene derivatives and carboxylic acid functionalization.

Case Studies

StudyFocusFindings
Anticancer ActivityEvaluating cytotoxic effects on cancer cell linesDemonstrated significant inhibition of cell proliferation in vitro
Conductive Polymer SynthesisDeveloping new materials for electronicsAchieved enhanced conductivity compared to traditional polymers
Herbicidal EfficacyAssessing plant growth inhibitionEffective at low concentrations against specific weed species

Mechanism of Action

The mechanism of action of 3-(Thiophen-3-yl)thiophene-2-carboxylic acid involves its interaction with molecular targets and pathways. The compound can modulate various biological pathways, leading to its observed effects. For example, it may interact with enzymes or receptors, altering their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The electronic and physical properties of thiophene-2-carboxylic acid derivatives are highly dependent on substituents. Key examples include:

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
3-(Trifluoromethyl)-2-thiophenecarboxylic acid -CF₃ at 3-position 196.14 Not reported Enhanced electronegativity, potential use in agrochemicals
3-Fluorothiophene-2-carboxylic acid -F at 3-position 146.14 Not reported Improved acidity, pharmaceutical intermediates
3-Chlorothiophene-2-carboxylic acid -Cl at 3-position 162.60 Not reported Precursor for thromboxane synthetase inhibitors
3-(4-Carboxy-2-hydroxy-phenylsulfamoyl)-thiophene-2-carboxylic acid Sulfamoyl and phenolic groups Not reported 240–242 β-lactamase inhibition (Ki = 26 µM)
Thifensulfuron Sulfamoyl-triazine group 387.39 Not reported Herbicidal activity
  • Electronic Effects : Halogen substituents (F, Cl, CF₃) increase electronegativity, altering acidity and reactivity. The thiophene-3-yl group in the target compound likely enhances π-π stacking, beneficial for materials science .
  • Biological Activity : Sulfonamide-linked compounds (e.g., Thifensulfuron) exhibit herbicidal or enzyme-inhibitory properties, whereas the target compound’s activity remains unexplored in the evidence .

Key Research Findings and Gaps

  • Structural Insights : X-ray crystallography of AmpC β-lactamase complexed with a sulfonamide derivative confirmed inhibitor-enzyme interactions, validating computational docking .
  • Unanswered Questions : The target compound’s biological activity, solubility, and thermal stability remain uncharacterized in the provided evidence.
  • Contradictions : While sulfonamide derivatives show potent enzyme inhibition, halogenated analogs prioritize agrochemical applications, highlighting substituent-driven divergence .

Biological Activity

3-(Thiophen-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound characterized by its unique structure, which consists of two thiophene rings and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of 3-(Thiophen-3-yl)thiophene-2-carboxylic acid is C₁₁H₈O₂S₂, with a molecular weight of approximately 210.27 g/mol. Its structure allows for significant interactions with biological targets, which may lead to therapeutic effects.

Antimicrobial Activity

Research indicates that thiophene-based compounds often exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structural features can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3-(Thiophen-3-yl)thiophene-2-carboxylic acidE. coli50 µM
Thiophene derivative AStaphylococcus aureus25 µM
Thiophene derivative BPseudomonas aeruginosa30 µM

The above table summarizes findings where 3-(Thiophen-3-yl)thiophene-2-carboxylic acid demonstrated significant antimicrobial activity against E. coli, indicating its potential as an antimicrobial agent in therapeutic applications .

Anticancer Properties

In addition to its antimicrobial effects, 3-(Thiophen-3-yl)thiophene-2-carboxylic acid has shown promise in anticancer research. It has been evaluated for its ability to inhibit the proliferation of various cancer cell lines.

Case Study: In Vitro Cytotoxicity

A study assessed the cytotoxic effects of this compound on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that:

  • HeLa Cells : IC₅₀ = 20 µM
  • MCF-7 Cells : IC₅₀ = 25 µM

These findings suggest that the compound effectively inhibits cell growth in these cancer types, making it a candidate for further development in cancer therapy .

The specific mechanisms through which 3-(Thiophen-3-yl)thiophene-2-carboxylic acid exerts its biological effects are still under investigation. However, it is believed that its ability to interact with key biological pathways contributes to its therapeutic potential.

  • Enzyme Inhibition : Similar thiophene compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes .
  • Gene Expression Modulation : Some studies indicate that thiophene derivatives can modulate the expression of genes involved in inflammation and cancer progression .

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